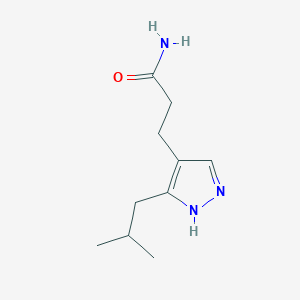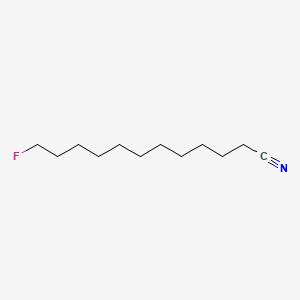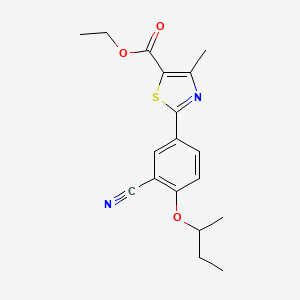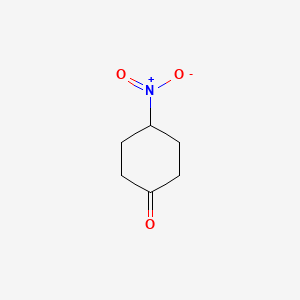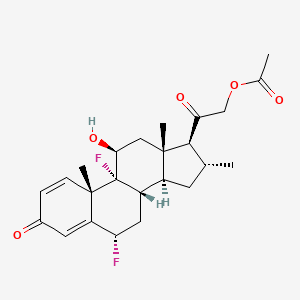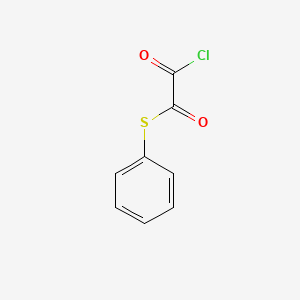![molecular formula C25H52O2Si2 B13426435 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- is a complex organic compound characterized by its unique structural features. This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of multiple silyl ether groups and a specific stereochemistry adds to its complexity and potential utility in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- involves several steps, including the formation of the indene core and the introduction of silyl ether groups. The synthetic route typically starts with the preparation of the indene core through cyclization reactions. Subsequent steps involve the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.
Reduction: The indene core can be reduced to form dihydroindene derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The silyl ether groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The indene core may interact with hydrophobic pockets in biomolecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and target.
Comparaison Avec Des Composés Similaires
Compared to other indene derivatives, 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- is unique due to its multiple silyl ether groups and specific stereochemistry. Similar compounds include:
1H-Indene, 4-hydroxy-1-methyl-: Lacks the silyl ether groups and has different reactivity.
1H-Indene, 4-methoxy-1-methyl-: Contains a methoxy group instead of silyl ethers, leading to different chemical properties.
1H-Indene, 4-chloro-1-methyl-: Substituted with a chlorine atom, affecting its reactivity and applications.
This compound’s unique structural features and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C25H52O2Si2 |
|---|---|
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
[(2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C25H52O2Si2/c1-19(18-26-28(9,10)23(2,3)4)20-15-16-21-22(14-13-17-25(20,21)8)27-29(11,12)24(5,6)7/h19-22H,13-18H2,1-12H3/t19-,20-,21+,22?,25-/m1/s1 |
Clé InChI |
GSXSZWXWEBVUKE-QPYCDAIJSA-N |
SMILES isomérique |
C[C@H](CO[Si](C)(C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(CO[Si](C)(C)C(C)(C)C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
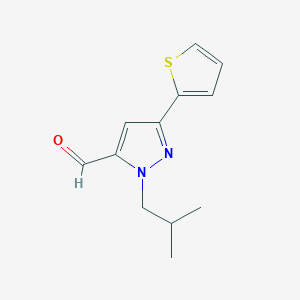
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
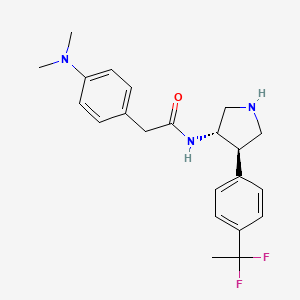
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
